Regioisomeric Identity: [3,4-c] versus [4,3-b] Fusion Determines Biological Activity Potential
The target compound (6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one) possesses the [3,4-c] ring fusion, while its direct regioisomer (6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one) features a [4,3-b] fusion [1]. In a series of 3,5,6-trisubstituted [1,2,4]triazolo[3,4-c][1,2,4]triazines evaluated for DNA photocleavage activity, compounds bearing a phenyl ring with an electron-releasing substituent on the pyrazole nucleus exhibited increased activity compared to unsubstituted analogs, indicating that the [3,4-c] scaffold can support biologically active conformations when appropriately substituted [2]. However, no published direct head-to-head comparison of the two regioisomers has been identified in the current literature.
| Evidence Dimension | Regioisomeric ring fusion type and impact on biological activity |
|---|---|
| Target Compound Data | [3,4-c] fusion; DNA photocleavage activity observed in series of related 3,5,6-trisubstituted triazolotriazines (qualitative assessment) |
| Comparator Or Baseline | [4,3-b] regioisomer; antitumor activity reported for certain substituted derivatives in HepG2 and MCF-7 cell lines (IC50 not available for the identical substituent pattern) |
| Quantified Difference | No direct quantitative head-to-head data available; regioisomerism is known to alter activity profiles in related heterocyclic systems |
| Conditions | DNA photocleavage assay by agarose gel electrophoresis (target scaffold class); antitumor screening (comparator class) |
Why This Matters
The specific [3,4-c] regioisomer may exhibit a distinct biological selectivity and potency profile compared to its [4,3-b] counterpart, necessitating procurement of the exact regioisomer for reproducible research.
- [1] PubChem Chemical Identifier Summary for 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one. Molecular Formula C11H10N6O. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Beniwal, V., Kumar, M., Kumar, V. Synthesis of Some Novel 3,5,6-Trisubstituted-[1,2,4]triazolo[3,4-c][1,2,4]triazines as DNA Photocleaving Agents. KIPHub (2014). View Source
